![molecular formula C10H22N2O3 B8529874 tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate](/img/structure/B8529874.png)
tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate typically involves the protection of the amino group followed by the introduction of the hydroxyl group. One common method includes the use of tert-butyl carbamate as a protecting group for the amino group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality and quantity .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, aldehydes, amines, and substituted carbamates .
Aplicaciones Científicas De Investigación
tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- (S)-Benzyl (4-amino-5-hydroxypentyl)carbamate
- (4R)-4-Amino-5-hydroxypentyl acetate
Uniqueness
Compared to similar compounds, it offers advantages in terms of stability, ease of synthesis, and versatility in chemical reactions .
Propiedades
Fórmula molecular |
C10H22N2O3 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12-6-4-5-8(11)7-13/h8,13H,4-7,11H2,1-3H3,(H,12,14)/t8-/m0/s1 |
Clave InChI |
YFDWGXVZFIAABK-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCC[C@@H](CO)N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


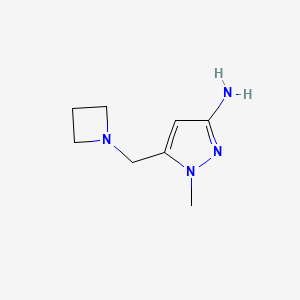
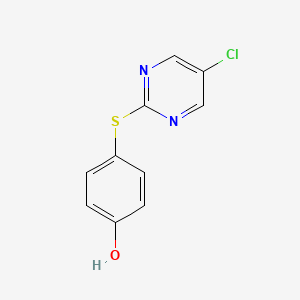

![Bis[(4-methylcyclohex-3-en-1-yl)methyl] butanedioate](/img/structure/B8529806.png)
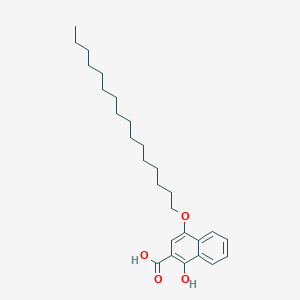
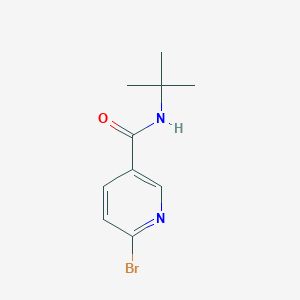

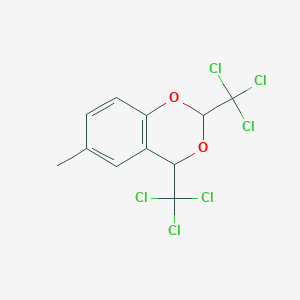
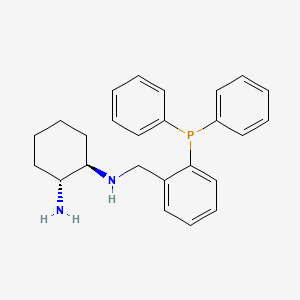
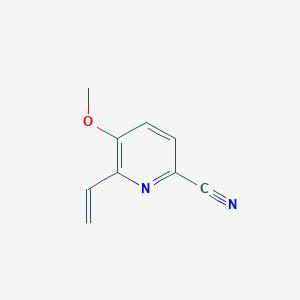
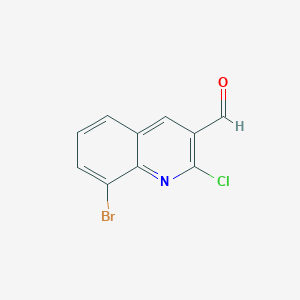
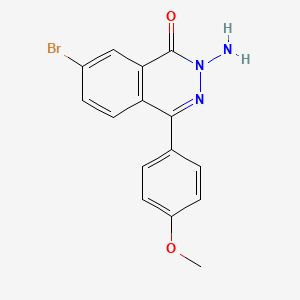
![(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B8529871.png)
![4-Fluoro-2-[(4-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B8529879.png)
